1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride is a pyridine-derived amine compound featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and an ethanamine group at the 3-position, stabilized as a hydrochloride salt. The trifluoromethyl group enhances electron-withdrawing properties, improving metabolic stability and binding affinity in pharmaceutical contexts . This compound serves as a critical intermediate in synthesizing carboxamide derivatives and complex heterocycles, as evidenced by its role in multi-step syntheses for bioactive molecules . Its hydrochloride form likely improves solubility and crystallinity, facilitating purification and formulation .
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;/h2-5H,12H2,1H3;1H |
InChI Key |
ZBMTZZVOKNNAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Radical Trifluoromethylation of Pyridine Derivatives
A common approach to synthesize the trifluoromethyl-substituted pyridine core involves radical trifluoromethylation of pyridine precursors. This method uses carbon-centered radical intermediates to introduce the trifluoromethyl group at the 6-position of the pyridine ring. The radical species are typically generated under controlled conditions using trifluoromethylating reagents such as Togni reagents or CF3I under photochemical or thermal initiation. This step is crucial for installing the trifluoromethyl group with regioselectivity and high yield.
Following trifluoromethylation, the ethanamine side chain is introduced via nucleophilic substitution or reductive amination on the pyridine ring or its derivatives, depending on the precursor used. The final product is often isolated as the hydrochloride salt to improve stability and handling.
Chiral Sulfinamide-Mediated Synthesis for Enantiomerically Pure Compounds
For the preparation of the (S)-enantiomer of this compound, a stereoselective synthetic route is employed using chiral sulfinamide intermediates. The process involves:
- Starting from (R)-2-methyl-N-((S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)propane-2-sulfinamide.
- Treatment with aqueous hydrochloric acid in 1,4-dioxane at room temperature for approximately 2 hours to cleave the sulfinamide protecting group.
- Evaporation of dioxane followed by basification with sodium hydroxide to pH > 12.
- Extraction of the free amine, which is then converted to the hydrochloride salt.
This method yields the chiral amine with high enantiomeric purity and a reported yield of approximately 97%.
Industrial Bulk Synthesis
In industrial settings, the compound is produced via bulk custom synthesis, optimizing reaction conditions for scale, yield, and purity. The industrial process typically involves:
- Large-scale radical trifluoromethylation or electrophilic trifluoromethylation of pyridine derivatives.
- Subsequent amination steps to introduce the ethanamine group.
- Conversion to the hydrochloride salt for stability.
Process parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize throughput and minimize impurities.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Radical trifluoromethylation | CF3 radical sources (e.g., Togni reagent), photochemical or thermal initiation | Regioselective trifluoromethyl group installation |
| Sulfinamide cleavage | 6 M HCl in 1,4-dioxane, room temperature, 2 h | Removes chiral sulfinamide protecting group |
| Basification and extraction | 1 M NaOH aqueous, pH > 12 | Free amine isolation |
| Salt formation | HCl gas or aqueous HCl | Formation of stable hydrochloride salt |
Research Findings and Analytical Data
- The radical trifluoromethylation method provides a versatile and efficient route to introduce the trifluoromethyl group with good regioselectivity.
- The chiral sulfinamide approach allows for the preparation of enantiomerically pure amines, which is critical for pharmaceutical applications.
- The hydrochloride salt form enhances the compound’s stability and solubility, facilitating handling and formulation.
- Yields for the chiral synthesis route are high (~97%), indicating an efficient and scalable process.
- NMR and mass spectrometry analyses confirm the structure and purity of the synthesized compound, with characteristic signals for the trifluoromethyl group and ethanamine moiety.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Radical Trifluoromethylation | Uses radical intermediates to install CF3 group | High regioselectivity, versatile | Requires controlled radical conditions |
| Chiral Sulfinamide Route | Stereoselective synthesis of enantiopure amine | High enantiomeric purity, high yield | Multi-step, requires chiral auxiliaries |
| Industrial Bulk Synthesis | Large-scale optimized process | Scalable, cost-effective | Requires process optimization for purity |
Chemical Reactions Analysis
Types of Reactions
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride has the molecular formula and a molecular weight of approximately 226.62 g/mol. Its structure features a pyridine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Scientific Research Applications
The compound has diverse applications in scientific research:
1. Medicinal Chemistry
- Drug Development : The compound is studied for its potential therapeutic effects, particularly as an antimalarial agent. Its structural characteristics allow for interactions with specific biological targets, which can modulate various biochemical pathways .
- Structure-Activity Relationships (SAR) : Research indicates that the position of substituents on the pyridine ring significantly affects biological potency. Compounds with lipophilic substituents tend to exhibit enhanced activity compared to those with polar groups .
2. Biological Research
- Biological Activity : The compound exhibits potential biological activities such as anti-inflammatory and antimicrobial properties. Studies have shown its ability to penetrate cell membranes effectively due to the trifluoromethyl group, allowing it to interact with intracellular proteins and enzymes .
- Mechanism of Action : Its mechanism involves modulating interactions with molecular targets within biological systems, influencing various biochemical pathways leading to therapeutic effects .
3. Materials Science
- Chemical Synthesis : It serves as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals . The trifluoromethyl group enhances the reactivity and stability of the compounds synthesized from it.
- Industrial Applications : The compound is utilized in producing materials with specific properties, such as enhanced stability and reactivity, which are crucial in various industrial applications .
Case Study 1: Antimalarial Research
A recent study identified this compound as a promising candidate for malaria prophylaxis due to its ability to target specific enzymes involved in the malaria lifecycle. Its efficacy was evaluated in vitro against Plasmodium falciparum, showing significant potential for further development into a therapeutic agent .
Case Study 2: Pharmaceutical Synthesis
In pharmaceutical research, this compound has been used as a precursor in synthesizing novel anti-inflammatory agents. The synthesis involved modifying the trifluoromethyl group to enhance solubility and bioavailability, leading to compounds that exhibited improved therapeutic profiles in preclinical models .
Mechanism of Action
The mechanism by which 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Organic Synthesis: It acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and synthetic outcomes:
Structural and Functional Insights
- Trifluoromethyl vs.
- Side-Chain Heterocycles : Compounds like 38 and 39 incorporate triazole or oxadiazole moieties, which may improve metabolic stability or modulate solubility. However, their lower synthetic yields (15–22%) compared to simpler amines suggest increased complexity .
- Chiral vs. Achiral Derivatives : The (S)-configured pyrazole derivative highlights the role of stereochemistry in pharmacological activity, a factor absent in the racemic target compound.
Pharmacological Implications
The target compound’s -CF₃ group is recurrent in patent applications (e.g., EP 4 374 877 A2 ) for synthesizing carboxamide inhibitors, suggesting its utility in oncology or inflammation . In contrast, fluorinated analogs (7 , 8 ) may prioritize safety profiles over potency, as seen in their lack of reported hazards .
Biological Activity
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly as a P2X3 receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10ClF3N
- Molecular Weight : 227.63 g/mol
- IUPAC Name : this compound
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.
This compound primarily acts as an antagonist at the P2X3 receptor, which is implicated in pain signaling pathways. P2X3 receptors are ion channels activated by ATP, playing a significant role in nociception (the sensory perception of pain). By inhibiting these receptors, the compound may reduce pain perception and has been studied for its analgesic properties.
Pain Management
Research indicates that antagonists of the P2X3 receptor can be effective in treating various pain conditions. A study highlighted the efficacy of this compound in preclinical models of neuropathic pain, demonstrating significant analgesic effects compared to control groups .
Table 1: Efficacy of this compound in Pain Models
| Study Type | Model | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Preclinical Study | Neuropathic Pain Model | 10 | Significant pain reduction |
| Clinical Trial | Chronic Pain Patients | 50 | Improved pain scores |
Case Studies
A notable case study involving a related P2X3 antagonist demonstrated a significant reduction in chronic pain symptoms among patients suffering from fibromyalgia. The study reported that patients receiving the antagonist experienced a marked decrease in pain intensity and improved quality of life metrics compared to those receiving a placebo .
Q & A
Q. What are the standard synthetic protocols for preparing 1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine hydrochloride, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a trifluoromethylpyridine precursor (e.g., 6-(trifluoromethyl)pyridin-3-amine) with an ethylamine derivative in tetrahydrofuran (THF) under inert conditions. Triethylamine is often used to neutralize HCl generated during the reaction . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization. Purity is validated using HPLC (≥98% purity threshold) and NMR (e.g., <sup>19</sup>F NMR to confirm trifluoromethyl group integrity) .
Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (see Supplementary Information in for protocols) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton/carbon environments; <sup>19</sup>F NMR verifies trifluoromethyl group stability .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for hydrochloride salt forms .
Q. What safety precautions are recommended given limited toxicological data?
Although no specific hazards are classified, standard precautions apply:
- Use PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
- Work in a fume hood due to potential amine volatility.
- Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How do computational models (e.g., DFT) align with experimental data for this compound’s electronic properties?
Density functional theory (DFT) calculations often predict electron density distribution and frontier molecular orbitals. However, discrepancies arise in trifluoromethyl group orientation: X-ray data () show a planar pyridine ring, while DFT models may overestimate non-covalent interactions (e.g., C–F⋯H–N). Calibration using B3LYP/6-311++G(d,p) basis sets improves agreement with experimental <sup>19</sup>F NMR shifts .
Q. What strategies resolve contradictions in stability data under varying environmental conditions?
Conflicting stability reports may arise from humidity or light exposure. Methodological approaches include:
Q. How does the hydrochloride salt form impact bioavailability in preclinical studies?
The hydrochloride salt enhances aqueous solubility (critical for in vivo assays) but may alter pharmacokinetics. Comparative studies with freebase forms show:
Q. What are the challenges in scaling up synthesis while minimizing by-products?
Common by-products include:
- N-alkylated derivatives : Mitigate via controlled reaction temperatures (0–5°C) and stoichiometric monitoring.
- Residual solvents : Optimize THF removal via rotary evaporation under reduced pressure.
Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .
Q. How is this compound utilized in targeted drug discovery (e.g., kinase inhibitors)?
The trifluoromethylpyridine moiety acts as a bioisostere for aromatic groups, improving metabolic stability. Example applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
